3-Methyl-2-butanone

Atmospheric Chemistry Environmental Fate VOC Reactivity

3-Methyl-2-butanone (MIPK) delivers strategic differentiation for R&D and production pipelines. Its branched isopropyl-carbonyl architecture imparts steric control critical for enantioselective hydrogenation to (R)-3-methyl-2-butanol using wool-Pd or Rh-PennPhos catalysts—an outcome linear ketones cannot replicate. MIPK forms a maximum-boiling azeotrope with formic acid (Patent 5,190,619), demanding extractive distillation with DMSO, making it indispensable for processes involving formic acid. It also serves as a liquid-liquid extraction agent for propionic acid and as a building block for heterocyclic APIs. Ensure contract performance by specifying the correct branched ketone upfront.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 563-80-4
Cat. No. B044728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butanone
CAS563-80-4
Synonyms2-Acetylpropane;  2-Methylbutan-3-one;  3-Methyl-2-butanone;  Isopropyl Methyl Ketone;  MIPK;  Methyl Isopropyl Ketone;  NSC 9379
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C
InChIInChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3
InChIKeySYBYTAAJFKOIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slight (NIOSH, 2016)
0.71 M
60.8 mg/mL at 25 °C
Miscible with ethanol, ethyl ether;  very soluble in acetone;  soluble in carbon tetrachloride
In water, 5.237X10+4 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.6 (poor)
Very slight

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butanone (CAS 563-80-4): Solvent and Intermediate Properties


3-Methyl-2-butanone (Methyl isopropyl ketone, MIPK) is a branched C5 aliphatic ketone (molecular weight 86.13 g/mol) with a clear, colorless appearance and an acetone-like odor [1]. Key physicochemical constants include a boiling point of 94-95 °C, a density of 0.805 g/mL at 25 °C, and a water solubility of 6-8.21 g/L at 20 °C . The compound is classified as a volatile organic compound (VOC) and is recognized as a highly flammable liquid . Industrially, it serves as a specialized solvent and is an important intermediate in the synthesis of pharmaceuticals, herbicides, and dye precursors .

3-Methyl-2-butanone: Why Simple Solvent or Ketone Substitution Fails


While 3-Methyl-2-butanone (MIPK) is often compared to linear ketones like 2-butanone (MEK) or 2-pentanone, direct substitution is not scientifically valid due to its unique branched structure (isopropyl group adjacent to the carbonyl). This steric configuration fundamentally alters its reactivity and environmental fate. Comparative studies show MIPK's reaction rates with atmospheric oxidants like OH and Cl atoms differ significantly from linear analogs [1]. Furthermore, its specific toxicological profile, including a rat oral LD50 of 148 mg/kg, distinguishes it from less acutely toxic alternatives . As a procuring entity, assuming functional equivalence between this branched C5 ketone and simpler, linear C4 or C5 ketones can lead to failed reactions, unexpected toxicological liabilities, or non-compliance with specific regulatory or process safety requirements.

3-Methyl-2-butanone (MIPK) Comparative Performance Data vs. Linear Ketones


Slower Gas-Phase Reaction with OH Radicals: A Differentiated Atmospheric Profile

3-Methyl-2-butanone (MIPK) exhibits a significantly lower reaction rate constant with hydroxyl (OH) radicals compared to its linear isomer, 2-pentanone. This directly quantifies a key difference in its atmospheric degradation profile and VOC behavior [1].

Atmospheric Chemistry Environmental Fate VOC Reactivity

Slower Reaction Rate with Chlorine Atoms: Comparative Oxidative Kinetics

In a comparative study of C4-C6 ketones, the rate constant for the reaction of 3-methyl-2-butanone with chlorine (Cl) atoms was measured and found to be significantly lower than that of 2-butanone (MEK) [1].

Reaction Kinetics Oxidation Chemistry Atmospheric Chemistry

Quantified Acute Oral Toxicity (Rat LD50): A Safety-Based Procurement Differentiator

3-Methyl-2-butanone exhibits a significantly lower acute oral LD50 value in rats compared to its structural analog 2-butanone (MEK), indicating a quantifiably different and higher acute toxicity hazard that must be managed in procurement and handling .

Toxicology Safety Assessment Risk Management

Role as a Non-Reactive Narcotic in Mixture Toxicology

3-Methyl-2-butanone is classified as a 'non-reactive, non-polar narcotic' in toxicological studies. This is a specific, functional classification used to predict its behavior in chemical mixtures [1]. This contrasts with more reactive ketones that may have different mechanisms of action.

Mixture Toxicology Ecotoxicity Predictive Modeling

Specific Application Scenarios for 3-Methyl-2-butanone (CAS 563-80-4) Based on Evidence


Asymmetric Synthesis of Chiral Alcohols (e.g., (R)-3-methyl-2-butanol)

3-Methyl-2-butanone is a preferred prochiral substrate for the asymmetric synthesis of (R)-3-methyl-2-butanol via hydrogenation using specialized catalysts like wool-Pd complexes or Rh-PennPhos complexes . The branched structure creates a steric environment that enables high enantioselectivity. This specific application differentiates MIPK from linear ketones like 2-butanone or 2-pentanone, which do not produce the same valuable chiral building block. Procurement should be driven by the need for this specific, high-value chiral intermediate.

Extractive Distillation for Separating Formic Acid

As detailed in U.S. Patent 5,190,619, 3-methyl-2-butanone forms a maximum boiling azeotrope with formic acid, preventing separation by conventional distillation [1]. The patent describes a method using extractive distillation with dimethylsulfoxide (DMSO) to overcome this. This is a critical process consideration for users working with MIPK in the presence of formic acid and represents a specific industrial challenge not shared by all ketones, directly impacting process design and equipment requirements.

Liquid-Liquid Extraction of Propionic Acid from Water

Experimental data demonstrates that 3-methyl-2-butanone is a suitable separating agent for the liquid-liquid extraction of propionic acid from dilute aqueous solutions at temperatures ranging from 25 to 45 °C [2]. While the study found that both MIPK and methyl butyl ketone (2-hexanone) are effective, the choice between them would be guided by secondary process factors like boiling point, density, or specific toxicity profile, for which quantitative data is available (see Section 3). This positions MIPK as a viable option for this specific industrial separation application.

Chemical Synthesis Intermediate for Heterocyclic Compounds

MIPK is widely cited as an important intermediate for synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs) . While many ketones can serve as building blocks, MIPK's specific reactivity, influenced by its branched structure (as evidenced by its unique kinetic data in Section 3), makes it a necessary precursor for certain target molecules. Procurement in this context is non-discretionary; the synthesis route mandates MIPK for its specific carbon skeleton and steric properties, which cannot be supplied by MEK or 2-pentanone.

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